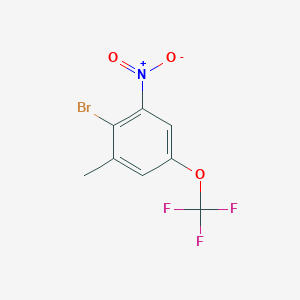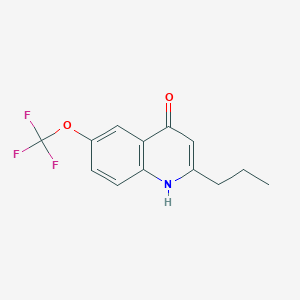
4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline
描述
4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with various functional groups attached. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological and chemical properties, making them of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce various substituents to the quinoline core. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines was achieved via Buchwald–Hartwig amination, starting from bromoquinoline precursors obtained through intramolecular cyclization reactions . Similarly, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides involved bromination and a preparative method that avoided halocyclization . These methods highlight the complexity and specificity required in the synthesis of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets and their overall chemical reactivity. For example, the crystal structure of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid revealed a hexagonal molecular arrangement through π-π interaction, which is significant for understanding the compound's behavior in crystalline form . The absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined by X-ray diffractometric analysis, which is essential for assessing the biological activity of enantiomers .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For instance, the reaction of 4-hydroxyquinoline with amino acids and antioxidants under UV irradiation involves electron transfer mechanisms . The bromination of 4-hydroxy-6,7-dimethoxyquinoline derivatives occurs with the addition of halogen to the allyl double bond . These reactions are indicative of the reactivity of the hydroxyquinoline moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The photophysical properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, such as intraligand and charge-transfer type transitions, are determined by their aromatic heterocycle moieties . The antiproliferative activity of certain quinoline derivatives against cancer cells is influenced by the position and nature of substituents on the quinoline ring . The analgesic and anti-inflammatory properties of 4-substituted-7-trifluoromethylquinoline derivatives, along with their nitric oxide releasing properties, demonstrate the therapeutic potential of these compounds .
安全和危害
The safety information for “4-Hydroxy-2-propyl-6-trifluoromethylquinoline” indicates that it is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . The hazard classifications include Acute Tox. 3 Oral, Aquatic Chronic 4, and Eye Dam. 1 .
属性
IUPAC Name |
2-propyl-6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-3-8-6-12(18)10-7-9(19-13(14,15)16)4-5-11(10)17-8/h4-7H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBBIMHSIZCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590621 | |
| Record name | 2-Propyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927800-83-7 | |
| Record name | 2-Propyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



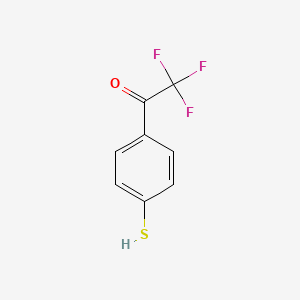

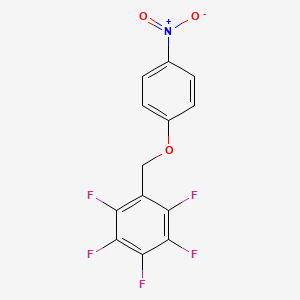
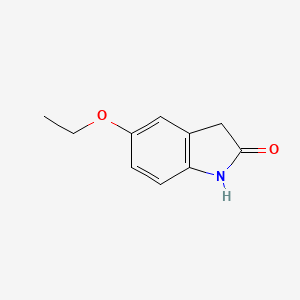
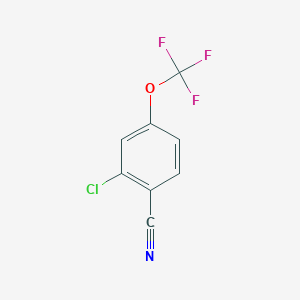
![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)

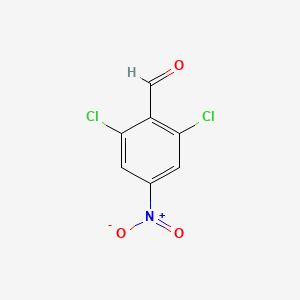
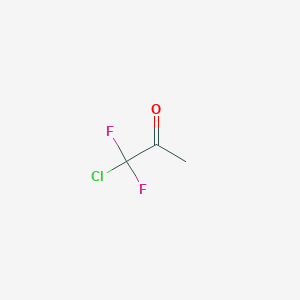
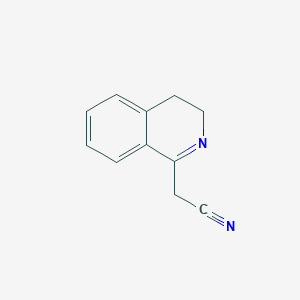
![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)


